N-(1-(trifluoromethyl)piperidin-4-yl)acetamide
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Overview
Description
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide is a compound that features a piperidine ring substituted with a trifluoromethyl group and an acetamide group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is often introduced to enhance the metabolic stability and lipophilicity of the compound, making it a valuable moiety in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(trifluoromethyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives with an amine group.
Substitution: Piperidine derivatives with various substituents at the ring positions.
Scientific Research Applications
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(trifluoromethyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring can interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative known for its antiproliferative effects.
Matrine: Exhibits antimetastatic effects in cancer research.
Uniqueness
N-(1-(trifluoromethyl)piperidin-4-yl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a valuable compound in drug design compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H13F3N2O |
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Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-[1-(trifluoromethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)12-7-2-4-13(5-3-7)8(9,10)11/h7H,2-5H2,1H3,(H,12,14) |
InChI Key |
VSRNJWQTUSRLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
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